molecular formula C11H21NO2S B2604821 Tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate CAS No. 2172196-53-9

Tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate

Cat. No.: B2604821
CAS No.: 2172196-53-9
M. Wt: 231.35
InChI Key: GCTVQJRCBCSFPN-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis due to their unique structural and chemical properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and thiol compounds. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted pyrrolidine derivatives

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(1-methylethyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate is unique due to the presence of the sulfanylethyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions such as oxidation to sulfoxides and sulfones, which are not possible with similar compounds lacking the sulfur atom .

Properties

IUPAC Name

tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2S/c1-8(15)9-5-6-12(7-9)10(13)14-11(2,3)4/h8-9,15H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTVQJRCBCSFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(C1)C(=O)OC(C)(C)C)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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